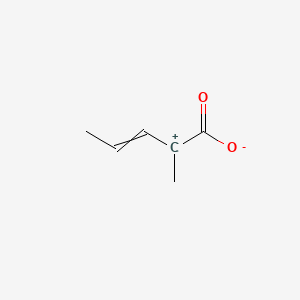

2-Methyl-2,3-pentadienoic acid

Description

Properties

CAS No. |

56758-73-7 |

|---|---|

Molecular Formula |

C6H8O2 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

2-methylpent-3-enoate |

InChI |

InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h3-4H,1-2H3 |

InChI Key |

JSJFSOWSDSBLMI-UHFFFAOYSA-N |

Canonical SMILES |

CC=C[C+](C)C(=O)[O-] |

Origin of Product |

United States |

Reaction Pathways and Transformation Chemistry of 2 Methyl 2,3 Pentadienoic Acid

Fundamental Reactivity of the Allene (B1206475) and Carboxylic Acid Functional Groups

The chemical behavior of 2-methyl-2,3-pentadienoic acid is dictated by the interplay of its two key functional groups: the allene system and the carboxylic acid moiety. The cumulative double bonds of the allene provide a site for various addition reactions, while the carboxylic acid group undergoes typical acid-catalyzed transformations.

Electrophilic and Nucleophilic Additions to the Allene System

The allene functionality in 2-methyl-2,3-pentadienoic acid is susceptible to both electrophilic and nucleophilic attack. The central carbon of the allene is sp-hybridized, while the two terminal carbons are sp2-hybridized. This unique electronic structure allows for diverse reactivity.

Electrophilic Addition:

In the presence of an electrophile, such as a proton from an acid, addition can occur at either the terminal or central carbon of the allene. Protonation of a terminal double bond in a conjugated diene system leads to the formation of a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org This intermediate can then be attacked by a nucleophile at different positions, leading to a mixture of products. For instance, the reaction of 1,3-butadiene (B125203) with HBr yields both 1,2- and 1,4-addition products, with the ratio often depending on reaction conditions such as temperature. libretexts.orgyoutube.com In the case of 2-methyl-2,3-pentadienoic acid, electrophilic addition would likely lead to the formation of a tertiary carbocation, which is a relatively stable intermediate.

Nucleophilic Addition:

Nucleophilic additions to allenoates (esters of allenic acids) have been extensively studied. researchgate.net Tertiary phosphines, for example, can add to electron-deficient π-systems like allenes to generate zwitterionic intermediates. nih.gov These intermediates are key in various phosphine-catalyzed reactions, including annulations and cycloadditions. nih.govresearchgate.net The regioselectivity of nucleophilic addition to allenoates can be influenced by the nature of the nucleophile and the catalyst used. Additions can occur at the α, β, or γ positions relative to the carboxyl group. For instance, phosphine (B1218219) catalysis can lead to γ-umpolung addition, where the typical reactivity of the γ-carbon is reversed. nih.gov

Reactivity of the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Decarboxylation)

The carboxylic acid group in 2-methyl-2,3-pentadienoic acid undergoes reactions typical of this functional group, including esterification, amidation, and decarboxylation.

Esterification:

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as the Fischer esterification. masterorganicchemistry.com This is an equilibrium reaction, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com Various acid catalysts can be employed, including sulfuric acid and tosic acid. masterorganicchemistry.com The reaction of carboxylic acids with alkyl halides in the presence of a base is another method for ester synthesis. nih.gov For sterically hindered carboxylic acids, alternative methods, such as using diazomethane (B1218177) or activating agents, may be necessary to achieve good yields. nih.gov

Amidation:

Amide bond formation is a crucial transformation in organic synthesis. mdpi.com Direct condensation of carboxylic acids and amines is possible but often requires high temperatures. encyclopedia.pub More commonly, the carboxylic acid is activated using coupling reagents to facilitate the reaction with an amine. nih.govorganic-chemistry.org A variety of reagents and catalysts have been developed for direct amidation reactions, including boric acid and titanium tetrachloride. nih.govorgsyn.org

Decarboxylation:

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. For many carboxylic acids, this process requires harsh conditions. However, β-keto acids and malonic acids readily undergo decarboxylation upon heating. masterorganicchemistry.com The decarboxylation of γ-arylidene-β-methylglutaconic acids has been shown to produce 5-aryl-3-methyl-2,4-pentadienoic acids. acs.org The potential for decarboxylation in 2-methyl-2,3-pentadienoic acid would depend on the specific reaction conditions and the stability of the resulting carbanion intermediate.

Cycloaddition Reactions and Polymerization Behavior of Allene-Carboxylic Acids

The allene moiety of 2-methyl-2,3-pentadienoic acid can participate in cycloaddition reactions. Phosphine-catalyzed [3+2] annulation reactions between allenoates and various partners, such as imines and activated alkenes, are well-documented. nih.gov These reactions proceed through the formation of a zwitterionic intermediate, which then undergoes cyclization. nih.gov The regioselectivity of these cycloadditions can often be controlled by the choice of catalyst and reaction conditions.

The polymerization of allenes can be initiated by transition metal catalysts. researchgate.net The resulting polymers can have interesting structural features due to the unique geometry of the allene monomer. The presence of the carboxylic acid group in 2-methyl-2,3-pentadienoic acid could influence its polymerization behavior, potentially leading to functional polymers with interesting properties.

Metal-Catalyzed Organic Transformations Involving Pentadienoic Acid Moieties

Metal catalysts play a significant role in the transformation of unsaturated carboxylic acids.

Palladium-Catalyzed Cross-Coupling and Functionalization Reactions

Palladium catalysts are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While specific examples involving 2-methyl-2,3-pentadienoic acid are not detailed in the provided context, palladium-catalyzed reactions of propargylic derivatives, which can be precursors to allenes, are known to produce allenylphosphonates and related compounds. organic-chemistry.org Palladium-catalyzed protodecarboxylation of polyenoic acids is also a known transformation.

Nickel-Catalyzed Reductive Carboxylation and Amidation Processes

Nickel catalysts are effective for various transformations, although specific examples with 2-methyl-2,3-pentadienoic acid were not found in the provided search results. In general, nickel catalysis is utilized in a range of organic reactions, including cross-coupling and carboxylation reactions.

Intermolecular Carbon-Oxygen Bond Formation Reactions with Arynes

Arynes are highly reactive, transient species that can undergo a variety of cycloaddition and insertion reactions. While specific studies on the reaction of 2-methyl-2,3-pentadienoic acid with arynes are not extensively documented, the known reactivity of arynes with carboxylic acids suggests a plausible pathway for intermolecular carbon-oxygen bond formation. In general, the reaction of a carboxylic acid with an aryne, such as benzyne (B1209423), can lead to the formation of an acyloxybenzene derivative.

The proposed mechanism involves the nucleophilic attack of the carboxylate anion on the aryne. The carboxylic acid first acts as a proton source to protonate a suitable aryne precursor or reacts with a base to form the carboxylate. This carboxylate then adds to one of the carbons of the aryne's triple bond, generating a carbanionic intermediate. Subsequent protonation of this intermediate yields the final product.

Plausible Reaction Scheme:

This reaction would result in the formation of an aryl ester of 2-methyl-2,3-pentadienoic acid. The efficiency and regioselectivity of such a reaction would be influenced by the specific aryne used and the reaction conditions. The intramolecular reactions of arynes tethered to allenes have been studied, highlighting the reactivity of these systems, though intermolecular variants with allenoic acids remain a less explored area. semanticscholar.org

Photochemical and Thermal Rearrangements of Related Pentadienoic Acid Systems

Allenic systems, such as the one present in 2-methyl-2,3-pentadienoic acid, are known to undergo characteristic photochemical and thermal rearrangements. These reactions can lead to the formation of various isomeric structures, driven by the relief of strain and the formation of more stable conjugated systems.

Thermal Rearrangements: Under thermal conditions, allenes can isomerize to conjugated dienes. For 2-methyl-2,3-pentadienoic acid, a acsgcipr.orgrsc.org-hydride shift is a plausible thermal rearrangement pathway. This would involve the migration of a hydrogen atom from the C5 methyl group to the C2 position, leading to the formation of a conjugated dienoic acid. Such rearrangements of allenes to 1,3-dienes are often acid-catalyzed or can occur at elevated temperatures. mdpi.com

Photochemical Rearrangements: Photochemical excitation of allenes can lead to different reaction pathways, including cyclization and isomerization. The specific outcome of a photochemical reaction depends on the wavelength of light used and the presence of photosensitizers. For instance, photochemical deracemization of chiral allenes has been demonstrated, indicating that light can induce reversible isomerizations around the allene axis. nih.gov In the context of 2-methyl-2,3-pentadienoic acid, UV irradiation could potentially lead to cyclization reactions, forming cyclobutenes or other strained ring systems, or cis-trans isomerization if a conjugated diene is formed first. The study of photochemical rearrangements often involves complex mechanisms and a multitude of potential products. baranlab.orgnih.gov

| Rearrangement Type | Conditions | Plausible Product(s) |

| Thermal | High Temperature / Acid Catalyst | Conjugated dienoic acids (e.g., 2-methyl-2,4-pentadienoic acid) |

| Photochemical | UV light | Cyclized products (e.g., cyclobutene (B1205218) derivatives), geometric isomers |

Conjugate Addition Reactions and Adduct Formation (e.g., with Thiols like Glutathione)

The allenic system in 2-methyl-2,3-pentadienoic acid is electrophilic at the central carbon (C3) due to the electron-withdrawing effect of the conjugated carboxylic acid group. This makes it susceptible to nucleophilic attack in a conjugate addition or Michael-type reaction. Thiols, such as glutathione (B108866), are soft nucleophiles that readily participate in such reactions. acsgcipr.orgorganic-chemistry.org

The reaction of 2-methyl-2,3-pentadienoic acid with a thiol (RSH) is expected to proceed via the nucleophilic attack of the thiolate anion at the C3 position of the allene. This initial addition would result in the formation of an enolate intermediate, which is then protonated to yield the final adduct. The addition of the thiol can lead to the formation of a β,γ-unsaturated carboxylic acid derivative.

General Reaction Scheme: 2-Methyl-2,3-pentadienoic acid + RSH → 2-Methyl-3-(alkylthio)-3-pentenoic acid

In the specific case of glutathione (GSH), a biologically important tripeptide thiol, the reaction would result in the formation of a glutathione-S-conjugate. This type of reaction is significant in biological systems as it often represents a detoxification pathway for electrophilic compounds.

| Reactant | Nucleophile | Expected Adduct | Significance |

| 2-Methyl-2,3-pentadienoic acid | Glutathione (GSH) | 2-Methyl-3-(glutathionyl)-3-pentenoic acid | Biological detoxification, formation of stable adducts |

| 2-Methyl-2,3-pentadienoic acid | Simple Alkyl Thiol (e.g., Cysteine) | 2-Methyl-3-(alkylthio)-3-pentenoic acid | General reactivity, synthesis of sulfur-containing compounds |

The conjugate addition of thiols to activated alkynes and alkenes is a well-established and efficient reaction, often proceeding under mild conditions. acs.org The reactivity of allenoic acids in this context is analogous, providing a direct route to functionalized unsaturated carboxylic acids.

Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 2 Methyl 2,3 Pentadienoic Acid

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Methyl-2,3-pentadienoic acid, providing detailed information about the hydrogen and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton (–COOH) typically appears as a broad singlet far downfield, generally in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding. libretexts.org The vinyl proton at C4 (=CH–) would likely appear as a quartet due to coupling with the methyl protons at C5. The methyl group attached to the allene (B1206475) system at C2 (C=C(CH₃)) would be a singlet, while the terminal methyl group at C5 (–CH₃) would appear as a doublet, coupling with the C4 proton. libretexts.orgmsu.edunetlify.app

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. The central sp-hybridized carbon of the allene system (C3) is a key feature, appearing at a very high chemical shift, typically around 200 ppm. oregonstate.edulibretexts.orgwisc.edu The sp² carbons of the allene (C2 and C4) and the carbonyl carbon (C1) will appear in the deshielded region of the spectrum. oregonstate.edulibretexts.orgwisc.educompoundchem.com Specifically, the carbonyl carbon of a carboxylic acid is expected between 170-185 ppm. libretexts.org The carbons of the two methyl groups will appear in the upfield (shielded) region.

Stereochemistry: 2-Methyl-2,3-pentadienoic acid possesses axial chirality due to the substituted allene group, making it a chiral molecule. stackexchange.com NMR spectroscopy, particularly in the presence of chiral solvating agents or chiral lanthanide shift reagents, can be used to distinguish between the (R) and (S) enantiomers. These reagents induce diastereomeric interactions that cause the corresponding signals for each enantiomer to appear at slightly different chemical shifts, allowing for the determination of enantiomeric excess.

Expected ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR Expected Data | ¹³C NMR Expected Data | ||

|---|---|---|---|

| Assignment | Approx. Chemical Shift (δ, ppm) | Assignment | Approx. Chemical Shift (δ, ppm) |

| -COOH | 10.0 - 13.0 (broad s) | C1 (-COOH) | 170 - 185 |

| C4-H | 5.0 - 5.5 (q) | C3 (=C=) | ~200 |

| C2-CH₃ | 1.8 - 2.2 (s) | C2 (=C) | 90 - 100 |

| C5-H₃ | 1.6 - 1.9 (d) | C4 (=C) | 90 - 100 |

| C2-CH₃ | 15 - 25 | ||

| C5 | 15 - 25 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 2-Methyl-2,3-pentadienoic acid (C₆H₈O₂), the molecular weight is 112.13 g/mol . chemspider.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 112. The fragmentation of carboxylic acids is well-characterized. libretexts.org Key fragmentation pathways for this molecule would include:

Loss of a hydroxyl radical (•OH): This results in a prominent peak at M-17 (m/z 95), corresponding to the formation of a stable acylium ion. libretexts.orglibretexts.org

Loss of a carboxyl group (•COOH): This cleavage leads to a peak at M-45 (m/z 67). libretexts.org

Alpha-cleavage: Cleavage of the bond between C4 and C5 could result in the loss of a methyl radical (•CH₃), leading to a peak at M-15 (m/z 97).

Expected Mass Spectrometry Fragmentation

| m/z | Assignment | Notes |

|---|---|---|

| 112 | [M]⁺ | Molecular Ion |

| 95 | [M - OH]⁺ | Loss of hydroxyl radical |

| 67 | [M - COOH]⁺ | Loss of carboxyl group |

| 97 | [M - CH₃]⁺ | Loss of methyl radical from C5 |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Methyl-2,3-pentadienoic acid would be characterized by several key absorption bands.

The most prominent feature would be a very broad absorption band for the O-H stretch of the carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹. This broadness is due to extensive hydrogen bonding between molecules. libretexts.org The C=O (carbonyl) stretching vibration of the carboxylic acid gives a strong, sharp absorption band usually found between 1700-1730 cm⁻¹. libretexts.org A unique and diagnostic feature is the asymmetric C=C=C stretching of the allene group, which typically appears as a sharp, medium-intensity band around 1950-1970 cm⁻¹. Standard C-H stretching and bending vibrations for sp³ and sp² hybridized carbons would also be present.

Characteristic Infrared Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2500 - 3300 | O-H stretch | Carboxylic Acid (very broad) |

| ~2900 - 3000 | C-H stretch | Methyl groups |

| 1950 - 1970 | C=C=C asymmetric stretch | Allene |

| 1700 - 1730 | C=O stretch | Carboxylic Acid (strong) |

| 1210 - 1320 | C-O stretch | Carboxylic Acid |

Ultraviolet-Visible Spectroscopy for Conjugation Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated π-electron systems. While simple carboxylic acids absorb below 210 nm, the conjugated diene system of the allene group in 2-Methyl-2,3-pentadienoic acid allows for absorption at higher wavelengths. Data for (S)-2-methyl-2,3-pentadienoic acid shows a UV absorption maximum (λmax). The specific λmax is influenced by the solvent and the extended conjugation between the allene and the carbonyl group. This absorption is typically due to a π → π* electronic transition.

Chromatographic Techniques for Separation and Purity Determination (HPLC, TLC, GC/MS, LC/MS/MS)

Chromatographic methods are essential for separating 2-Methyl-2,3-pentadienoic acid from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and checking purity. For carboxylic acids on silica (B1680970) gel plates, tailing of the spot is a common issue. researchgate.net This can be mitigated by adding a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent (mobile phase). researchgate.netreddit.com This suppresses the deprotonation of the carboxylic acid, leading to a more compact and well-defined spot.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for high-resolution separation and quantification. For the separation of the enantiomers of this chiral compound, a chiral stationary phase (CSP) is required. nih.govphenomenex.com Polysaccharide-based or macrocyclic glycopeptide-based chiral columns are often effective for resolving chiral acids. sigmaaldrich.comchiraltech.com Both normal-phase and reversed-phase methods can be developed, often with mobile phase modifiers to improve peak shape and resolution.

Gas Chromatography/Mass Spectrometry (GC/MS): Direct analysis of carboxylic acids by GC is often problematic due to their low volatility and tendency to adsorb onto the column. mdpi.com Therefore, derivatization is typically necessary. The carboxylic acid group can be converted into a more volatile ester (e.g., a methyl ester) or a trimethylsilyl (B98337) (TMS) ether/ester. mdpi.com Following derivatization, the compound can be readily analyzed by GC/MS, which provides both retention time data for purity assessment and mass spectra for structural confirmation. nih.govjppres.comnih.gov

Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): This powerful technique combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. It is particularly useful for detecting and quantifying low levels of the acid and its impurities in complex matrices without the need for derivatization.

X-ray Diffraction for Solid-State Structure and Configuration Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including precise bond lengths, bond angles, and, crucially, the absolute configuration (R or S) of a chiral molecule. However, this technique requires that the compound can be grown into a high-quality, single crystal. As of now, the crystal structure of 2-Methyl-2,3-pentadienoic acid does not appear to be available in public databases. If a suitable crystal could be obtained, X-ray crystallography would unambiguously determine the three-dimensional arrangement of the atoms and confirm the stereochemistry of the chiral axis.

Applications of 2 Methyl 2,3 Pentadienoic Acid and Its Synthetic Precursors in Organic Synthesis

Role as Versatile Intermediates in the Construction of Complex Organic Molecules

Allenes are recognized for their versatile reactivity, which allows them to participate in a variety of transformations such as cycloadditions, cycloisomerizations, and nucleophilic additions. This reactivity makes allene-containing molecules, including 2-methyl-2,3-pentadienoic acid, attractive starting materials for the synthesis of complex molecular architectures. The ability of allenes to act as precursors for stereochemically rich structures is a key aspect of their utility in organic synthesis. The axial chirality of appropriately substituted allenes can be effectively transferred to create new stereocenters, providing a powerful tool for asymmetric synthesis. While specific, complex natural product syntheses starting directly from 2-methyl-2,3-pentadienoic acid are not extensively documented in the reviewed literature, the general reactivity of allenes is well-established in the synthesis of numerous natural products. nih.gov

Utility in the Synthesis of Natural Product Analogs and Bioactive Derivatives

The structural motifs present in 2-methyl-2,3-pentadienoic acid make it a plausible precursor for the synthesis of various natural product analogs and other bioactive molecules.

Design and Synthesis of Abscisic Acid Analogs and Related Plant Growth Regulators

Abscisic acid (ABA) is a plant hormone that features a 2-cis, 4-trans-3-methyl-2,4-pentadienoic acid side chain attached to a cyclohexenone core. nih.gov The structural similarity between this side chain and 2-methyl-2,3-pentadienoic acid suggests the potential for allenoic acids to serve as precursors in the synthesis of ABA analogs. The synthesis of ABA analogs is of significant interest for agricultural applications, as these compounds can modulate plant growth and stress responses. Researchers have synthesized ABA analogs with modified side chains to enhance their biological activity and stability. nih.govrsc.orgrsc.org For instance, analogs with a geometrically rigid cyclized side chain have been prepared to prevent the isomerization that leads to the inactivation of natural ABA. nih.gov While the direct use of 2-methyl-2,3-pentadienoic acid was not explicitly detailed, the synthesis of the pentadienoic acid side chain is a critical step where an allenoic acid precursor could be a strategic choice.

Precursors for Piperine (B192125) Analogs Exhibiting Efflux Pump Inhibitor Activity

Piperine, the main pungent component of black pepper, and its derivatives are known to possess a range of biological activities, including the inhibition of efflux pumps in bacteria, which can help overcome multidrug resistance. The synthesis of piperine analogs often involves the formation of a substituted pentadienoic acid chain linked to a piperidine (B6355638) moiety. dovepress.comnih.govresearchgate.net While common synthetic routes to piperine start from piperic acid, which is obtained by the hydrolysis of piperine itself, the construction of the diene system is a key synthetic challenge where allene (B1206475) chemistry could offer alternative approaches. The unique reactivity of allenes could potentially be harnessed to construct the conjugated diene backbone of piperine analogs, although specific examples starting from 2-methyl-2,3-pentadienoic acid were not identified in the surveyed literature.

Building Blocks for Polycyclic and Heterocyclic Systems (e.g., Chromanones)

A significant application of 2,3-allenoic acids is in the synthesis of heterocyclic compounds, particularly chromanones. Research has demonstrated an efficient method for the synthesis of polysubstituted chromones from the reaction of 2,3-allenoic acids with benzynes under mild conditions. organic-chemistry.orgnih.govijrpc.com This reaction proceeds through a proposed mechanism involving the nucleophilic addition of the allenoic acid to the benzyne (B1209423), followed by a series of rearrangements including a 1,2-addition of the intermediate with the carbonyl group, ring-opening, and an oxa-Michael addition to form the chromone (B188151) skeleton. organic-chemistry.org This method is versatile, allowing for a variety of substituents on both the allenoic acid and the benzyne precursor, leading to a diverse range of chromone derivatives in moderate to excellent yields. organic-chemistry.orgnih.gov

| Allenoic Acid Reactant | Benzyne Precursor | Product (Chromone Derivative) | Yield (%) |

|---|---|---|---|

| 2,3-Pentadienoic acid | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 2-Ethyl-3-methylchromone | 72 |

| 4-Phenyl-2,3-butadienoic acid | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 2-Benzyl-3-methylchromone | 85 |

| 2-Methyl-2,3-pentadienoic acid | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 2,3-Dimethyl-2-ethylchromone | Not Reported |

This table presents examples of chromone synthesis from various 2,3-allenoic acids. While the specific yield for 2-Methyl-2,3-pentadienoic acid was not detailed, its inclusion in the study highlights its utility as a substrate in this reaction. organic-chemistry.org

Precursors for Compounds with Potential as Antimalarials

The search for new antimalarial drugs is a critical area of medicinal chemistry, with a constant need for novel molecular scaffolds to combat drug-resistant strains of the malaria parasite. While the direct application of 2-methyl-2,3-pentadienoic acid as a precursor for antimalarial compounds was not found in the reviewed literature, the versatility of allene chemistry in constructing complex and diverse molecular frameworks makes it a potentially valuable tool in this field. nih.gov The development of new synthetic routes to heterocyclic systems, which are common pharmacophores in antimalarial drugs, could be an area where allenoic acids find future application.

Development of Novel Synthetic Methodologies Utilizing Allene-Carboxylic Acid Substrates

The reaction between 2,3-allenoic acids and benzynes to form chromones represents a novel synthetic methodology. organic-chemistry.orgijrpc.com This transformation provides an efficient and versatile route to a class of compounds with significant biological activity. The reaction conditions are mild, and the protocol allows for considerable diversity in the final products due to the wide range of substituents that can be incorporated into both the allenoic acid and benzyne starting materials. organic-chemistry.org The mechanism, which avoids a simple cyclic conjugate addition in favor of a more complex rearrangement pathway, showcases the unique reactivity of allenoic acids and opens avenues for the development of other novel transformations. nih.gov Further research in this area could expand the scope of this reaction to other heterocyclic systems and further establish allene-carboxylic acids as powerful tools in synthetic organic chemistry.

Biosynthetic Investigations of Pentadienoic Acid Pathways

Microbial Biosynthesis of 2,4-Pentadienoic Acid and its Derivatives by Non-Naturally Occurring Organisms

The microbial production of pentadienoic acid derivatives has been explored through metabolic engineering in non-naturally occurring organisms. A key example is the engineered biosynthesis of 2,4-pentadienoate. Research has led to the development of non-naturally occurring microbial organisms that possess a pathway for producing 2,4-pentadienoate google.com. These microorganisms are engineered with specific metabolic pathways to convert common substrates into the desired chemical.

The development of such microbial systems is part of a broader effort to produce a range of chemicals, including aromatics and dienes, from renewable feedstocks. The methods involve creating microbial organisms with pathways designed to synthesize compounds like toluene, benzene, p-toluate, terephthalate, and 1,3-butadiene (B125203), alongside 2,4-pentadienoate google.com. This approach highlights the potential for synthetic biology and metabolic engineering to create novel biosynthetic routes for valuable chemicals that are not produced in nature.

Enzymatic Transformations Leading to 2-Methyl-2,3-pentadienoic Acid Moieties in Biological Systems

Specific enzymatic transformations that directly lead to the formation of 2-methyl-2,3-pentadienoic acid moieties in biological systems are not well-characterized in the existing scientific literature. While the chemical synthesis of this compound is known, the biological counterparts, including the specific enzymes and reaction mechanisms, remain an area for further investigation. The study of chemo-enzymatic synthesis often focuses on utilizing known enzymes, such as lipases, for the production of chiral compounds, but these have not been specifically applied to 2-methyl-2,3-pentadienoic acid in the available research mdpi.comnih.govmdpi.com.

Characterization of Biosynthetic Precursors and Intermediates (e.g., in Abscisic Acid Pathway)

A well-studied example of a biosynthetic pathway that produces a complex molecule containing a modified pentadienoic acid structure is that of abscisic acid (ABA), a vital plant hormone. The biosynthesis of ABA is an indirect pathway that begins in the plastids and concludes in the cytosol. It involves the cleavage of a C40 carotenoid precursor. biologydiscussion.comresearchgate.net

The initial stages of ABA biosynthesis take place in the chloroplasts, starting with the C5 isoprene unit, isopentenyl pyrophosphate (IPP). biologydiscussion.comnih.gov Through a series of reactions, this leads to the C40 xanthophyll, zeaxanthin. Zeaxanthin is then converted to violaxanthin and subsequently to 9-cis-neoxanthin. biologydiscussion.com The cleavage of 9-cis-neoxanthin yields a C15 intermediate called xanthoxin. biologydiscussion.comoup.com This C15 compound is then transported to the cytosol for the final steps of ABA synthesis. In the cytosol, xanthoxin is converted to abscisic aldehyde, which is then oxidized to form abscisic acid. researchgate.netyoutube.com

The precursors in this pathway are all derived from the methylerythritol phosphate (MEP) pathway, which produces IPP from glyceraldehyde-3-phosphate and pyruvate in the chloroplasts. nih.govyoutube.com

Below are tables detailing the key precursors and intermediates in the abscisic acid biosynthetic pathway.

Table 1: Key Precursors in the Abscisic Acid Biosynthetic Pathway

| Precursor | Chemical Class | Role in Pathway |

| Isopentenyl Pyrophosphate (IPP) | Isoprenoid | The fundamental C5 building block. biologydiscussion.comnih.gov |

| Zeaxanthin | C40 Carotenoid (Xanthophyll) | The first committed precursor in the ABA pathway. biologydiscussion.com |

| Antheraxanthin | C40 Carotenoid (Xanthophyll) | An intermediate formed from the epoxidation of zeaxanthin. |

| Violaxanthin | C40 Carotenoid (Xanthophyll) | Formed from antheraxanthin; a direct precursor to neoxanthin. biologydiscussion.com |

| 9-cis-Neoxanthin | C40 Carotenoid (Xanthophyll) | The C40 carotenoid that is cleaved to produce the C15 backbone of ABA. biologydiscussion.com |

Table 2: Key Intermediates in the Abscisic Acid Biosynthetic Pathway

| Intermediate | Chemical Class | Location of Formation/Conversion | Conversion Step |

| Xanthoxin | C15 Apocarotenoid | Plastid (formed), Cytosol (converted) | Cleavage product of 9-cis-neoxanthin. biologydiscussion.com |

| Abscisic Aldehyde | C15 Aldehyde | Cytosol | Formed from the conversion of xanthoxin. youtube.com |

| Abscisic Acid (ABA) | C15 Sesquiterpenoid | Cytosol | The final product, formed by the oxidation of abscisic aldehyde. youtube.com |

Chemical Compounds Mentioned

Theoretical and Computational Studies of 2 Methyl 2,3 Pentadienoic Acid

Electronic Structure and Bonding Analysis of Allene-Carboxylic Acid Systems

The unique structural motif of 2-methyl-2,3-pentadienoic acid, which combines an allene (B1206475) functionality with a carboxylic acid group, gives rise to a fascinating electronic structure. The central carbon of the allene is sp-hybridized, forming two sigma bonds and two pi bonds with the adjacent sp2-hybridized carbon atoms. nih.gov This arrangement results in a linear geometry of the C=C=C moiety and, consequently, the two terminal carbons of the allene are in planes that are twisted 90° from each other. nih.gov

Computational chemistry provides valuable insights into the electronic distribution and bonding within such molecules. rsc.org Density Functional Theory (DFT) calculations are commonly employed to model the electronic structure of allene systems. These calculations can elucidate the nature of the molecular orbitals, charge distribution, and the influence of substituents on the electronic properties.

In the case of 2-methyl-2,3-pentadienoic acid, the carboxylic acid group and the methyl group act as substituents on the allene core. The carboxylic acid group, being an electron-withdrawing group, is expected to influence the electron density of the allene system. This can be quantified through computational analysis of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide information about the molecule's reactivity. For allene-carboxylic acid systems, the HOMO is typically associated with the π-system of the allene, while the LUMO can be localized on the carboxylic acid group or distributed across the conjugated system.

A bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, can further detail the nature of the chemical bonds. This analysis can provide information about the hybridization of the atoms and the delocalization of electron density within the molecule. For 2-methyl-2,3-pentadienoic acid, an NBO analysis would likely confirm the sp and sp2 hybridization of the carbon atoms in the allene core and the sp2 hybridization of the carbonyl carbon in the carboxylic acid group.

Table 1: Calculated Electronic Properties of a Model Allene-Carboxylic Acid System

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Conformational Analysis and Stereochemical Predictions via Computational Methods

The presence of multiple rotatable bonds in 2-methyl-2,3-pentadienoic acid suggests the possibility of several stable conformations. Computational methods are instrumental in exploring the potential energy surface of the molecule to identify these stable conformers and to predict their relative energies.

Conformational analysis of substituted pentadienoic acids can be performed using various computational techniques, ranging from molecular mechanics to more accurate quantum mechanical methods like DFT. mdpi.com These calculations can map the potential energy landscape as a function of the dihedral angles of the rotatable bonds, such as the C-C bond connecting the allene and the carboxylic acid group. The results of such an analysis would reveal the most stable conformations and the energy barriers between them.

A key stereochemical feature of allenes is axial chirality. cas.org An allene with two different substituents on each of its terminal carbons is chiral. nih.gov In the case of 2-methyl-2,3-pentadienoic acid, one terminal carbon of the allene is substituted with a methyl group and a carboxylic acid group, while the other is substituted with a methyl group and a hydrogen atom. Since one of the terminal carbons has two identical substituents (if we consider the hydrogen), 2-methyl-2,3-pentadienoic acid itself is achiral. stackexchange.com However, if the substituents were different, computational methods could be used to predict the stereochemical outcome of reactions leading to such chiral allenes.

For chiral allenes, computational methods can be used to calculate the optical rotation and circular dichroism spectra, which can then be compared with experimental data to determine the absolute configuration of the molecule.

Quantum Chemical Calculations of Reactivity Parameters and Reaction Energetics

Quantum chemical calculations are powerful tools for predicting the reactivity of molecules and for studying the energetics of chemical reactions. nih.gov For 2-methyl-2,3-pentadienoic acid, these calculations can provide valuable insights into its chemical behavior.

Various reactivity parameters can be derived from the electronic structure of the molecule. These include the HOMO and LUMO energies, the HOMO-LUMO gap, and various chemical reactivity descriptors such as chemical potential, hardness, and electrophilicity. A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com

The reaction energetics of 2-methyl-2,3-pentadienoic acid in various chemical transformations can also be studied using quantum chemical methods. For example, the reaction energies and activation barriers for processes like addition reactions to the allene double bonds or reactions involving the carboxylic acid group can be calculated. This information is crucial for understanding the reaction mechanisms and for predicting the feasibility of different reaction pathways.

Computational studies on similar allene systems have explored their participation in various reactions, including cycloadditions and transition metal-catalyzed transformations. rsc.org Such studies can serve as a model for predicting the reactivity of 2-methyl-2,3-pentadienoic acid.

Structure-Activity Relationship Studies for Derivatives Acting as Plant Growth Regulators

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For a series of allenic acid derivatives, a QSAR study would involve calculating various molecular descriptors for each derivative and then using statistical methods to find a mathematical relationship between these descriptors and the observed plant growth regulating activity.

The molecular descriptors used in QSAR studies can be of various types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. By identifying the key descriptors that influence the biological activity, QSAR models can be used to predict the activity of new, untested derivatives and to guide the design of more potent plant growth regulators.

For derivatives of 2-methyl-2,3-pentadienoic acid, modifications could be made to the carboxylic acid group (e.g., esterification), the methyl groups, or by introducing other functional groups. A hypothetical QSAR study on such derivatives would aim to understand how these structural modifications affect their interaction with the biological target in the plant, thereby influencing their growth-regulating properties.

Molecular Modeling and Simulation of Reaction Mechanisms and Intermediates

Molecular modeling and simulation techniques are invaluable for elucidating the detailed mechanisms of chemical reactions and for characterizing the transient intermediates that are often difficult to observe experimentally. nih.gov For 2-methyl-2,3-pentadienoic acid, these methods can be applied to study a variety of potential reactions.

For instance, the mechanism of electrophilic addition to the allene double bonds can be investigated. Computational simulations can map out the entire reaction pathway, starting from the reactants, through the transition states, to the final products. This allows for the determination of the activation energies and the identification of the rate-determining step of the reaction. The structures of any intermediates, such as carbocations, can also be characterized.

Similarly, molecular modeling can be used to study the mechanisms of reactions involving the carboxylic acid group, such as esterification or decarboxylation. These simulations can provide a detailed, atomistic view of the reaction process, including the role of any catalysts or solvent molecules.

In the absence of specific studies on 2-methyl-2,3-pentadienoic acid, computational studies on the reaction mechanisms of other allenic carboxylic acids or related compounds can provide valuable insights. For example, studies on the cyclization reactions of allenic acids or the hydrocarboxylation of allenes can serve as a guide for understanding the potential reactivity of 2-methyl-2,3-pentadienoic acid. chemrxiv.orgstrath.ac.uk

Q & A

Q. How can isotopic labeling experiments be designed to trace 2-methyl-2,3-pentadienoic acid in biosynthetic pathways?

-

Methodology : Use stable isotopes (e.g., 13C-labeled precursors) fed to fungal cultures (e.g., Aspergillus floccosus). Post-incubation, extract metabolites and quantify labeling efficiency using LC-HRMS. Calculate the degree of labeling as:

This approach confirmed 76% labeling in (2Z,4E)-2-methyl-2,4-hexadienedioic acid, a structural analog, in A. floccosus .

Q. What are the common challenges in synthesizing 2-methyl-2,3-pentadienoic acid derivatives, and how can they be addressed?

- Methodology : Challenges include regioselectivity in diene formation and oxidation sensitivity. Use palladium-catalyzed hydrogenation under controlled pH (e.g., acetic acid buffer) to stabilize intermediates. Purify via column chromatography with ethyl acetate/hexane gradients, and validate purity via NMR (1H, 13C) and HRMS .

Advanced Research Questions

Q. How do contradictory results in precursor incorporation (e.g., 6-MSA not incorporated into patulin) inform hypotheses about fungal metabolic compartmentalization?

- Methodology : When isotopic precursors (e.g., 13C8-6-MSA) are not incorporated into expected products (e.g., patulin), consider:

- Degradation : Monitor precursor depletion via LC-MS to rule out catabolism.

- Compartmentalization : Use subcellular fractionation (e.g., differential centrifugation) to isolate organelles and localize enzymes. This mirrors findings in aflatoxin biosynthesis, where toxic intermediates are sequestered in vesicles .

Q. What role does 2-methyl-2,3-pentadienoic acid play as a shunt metabolite in detoxification pathways?

- Methodology : Quantify shunt products (e.g., (2Z,4E)-2-methyl-2,4-hexadienedioic acid) relative to primary metabolites (e.g., patulin) using UV/Vis peak area ratios. In A. floccosus, shunt products constituted 10–20% of patulin levels, suggesting cytoplasmic detoxification precedes compartmentalized biosynthesis. Validate via gene cluster knockout studies targeting transporters (e.g., ABC transporters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.